molecular formula C17H18FN3O3S B5034835 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide

2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide

Cat. No.: B5034835
M. Wt: 363.4 g/mol
InChI Key: CXCSYIIQRIKERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway.

Mechanism of Action

2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide works by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, this compound disrupts the survival and proliferation of cancer cells, leading to their death. In addition, this compound has been shown to modulate the activity of other signaling pathways, including the PI3K/AKT/mTOR pathway, which further enhances its anti-tumor activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit B-cell receptor signaling, and modulate the activity of other signaling pathways. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown potent anti-tumor activity in preclinical studies and has been shown to enhance the activity of other anti-cancer drugs. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the activity of other anti-cancer drugs. Another area of interest is the further characterization of the signaling pathways modulated by this compound, which could lead to the identification of new targets for cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which will be an important step towards its potential use as a cancer therapy.

Synthesis Methods

The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-bromo-5-fluorobenzoic acid with piperidine, followed by the reaction with pyridine-3-amine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential use in the treatment of various cancers, including B-cell lymphomas and leukemias. In preclinical studies, this compound has shown potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, making it a promising candidate for combination therapy.

Properties

IUPAC Name

2-fluoro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-16-7-6-14(25(23,24)21-9-2-1-3-10-21)11-15(16)17(22)20-13-5-4-8-19-12-13/h4-8,11-12H,1-3,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCSYIIQRIKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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